molecular formula C12H17BrFN B13259835 [(5-Bromo-2-fluorophenyl)methyl](pentyl)amine

[(5-Bromo-2-fluorophenyl)methyl](pentyl)amine

Cat. No.: B13259835
M. Wt: 274.17 g/mol
InChI Key: DDNYLUJOLSBDGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluorophenyl)methylamine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with pentylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for (5-Bromo-2-fluorophenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-fluorophenyl)methylamine is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties. The combination of these halogens can influence the compound’s reactivity and interactions with biological targets .

Properties

Molecular Formula

C12H17BrFN

Molecular Weight

274.17 g/mol

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]pentan-1-amine

InChI

InChI=1S/C12H17BrFN/c1-2-3-4-7-15-9-10-8-11(13)5-6-12(10)14/h5-6,8,15H,2-4,7,9H2,1H3

InChI Key

DDNYLUJOLSBDGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=C(C=CC(=C1)Br)F

Origin of Product

United States

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